N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide
Description
N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-3-2-6-16(9)13(17)15-10-4-5-12-11(7-10)14-8-18-12/h4-5,7-9H,2-3,6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAWBKHROLLLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with 2-methylpyrrolidine-1-carboxylic acid or its derivatives to form the final compound. Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazole derivatives with altered functional groups .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-tubercular agent, with studies demonstrating its ability to inhibit the growth of Mycobacterium tuberculosis . Additionally, it has been investigated for its anti-cancer properties, with some derivatives showing cytotoxic activity against cancer cell lines . In industry, benzothiazole derivatives are used as vulcanization accelerators, antioxidants, and plant growth regulators .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. For its anti-cancer activity, the compound is thought to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide can be compared with other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-substituted benzothiazoles . While these compounds share a common benzothiazole core, their biological activities and applications can vary significantly based on the substituents attached to the benzothiazole ring. For example, 2-arylbenzothiazoles have been studied for their anti-cancer and anti-microbial properties, while 2-substituted benzothiazoles have shown potential as anti-inflammatory and anti-diabetic agents .
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